molecular formula C30H46O4 B14803108 A(1)-Norursa-2,12-dien-28-oic acid, 19-hydroxy-2-(hydroxymethyl)-; (+)-Hyptadienic acid; Coleonolic acid

A(1)-Norursa-2,12-dien-28-oic acid, 19-hydroxy-2-(hydroxymethyl)-; (+)-Hyptadienic acid; Coleonolic acid

Cat. No.: B14803108
M. Wt: 470.7 g/mol
InChI Key: YFLYOZWZPSYMPX-VGHGDISZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hyptadienic acid is an organic compound with the chemical formula C10H14O2. It is a colorless liquid with a citrus-like fragrance and a low boiling point. This compound is insoluble in water and is primarily used in the fields of condiments, essence, medicine, and cosmetics .

Preparation Methods

Hyptadienic acid is typically prepared through the catalytic decomposition of alophane by zeolite. In this process, alethiol is decomposed into hyptadienic acid and other by-products under the action of a catalyst. Further manipulation and purification processes yield relatively pure hyptadienic acid . Industrial production methods involve similar catalytic processes, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Hyptadienic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism by which hyptadienic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it inhibits 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice . The exact molecular targets and pathways involved in its action are still under investigation.

Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(5aR,5bS,7aS,11R,13bS)-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,11,13b-heptamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-18-10-13-30(24(32)33)15-14-26(4)20(23(30)29(18,7)34)8-9-22-27(26,5)12-11-21-25(2,3)16-19(17-31)28(21,22)6/h8,16,18,21-23,31,34H,9-15,17H2,1-7H3,(H,32,33)/t18?,21?,22?,23?,26-,27-,28+,29-,30+/m1/s1

InChI Key

YFLYOZWZPSYMPX-VGHGDISZSA-N

Isomeric SMILES

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C(=CC5(C)C)CO)C)C)C2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=CC5(C)C)CO)C)C)C2C1(C)O)C)C(=O)O

Origin of Product

United States

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